Davanone D Davanone D Davanone D is a natural product found in Artemisia abrotanum and Tanacetum vulgare with data available.
Brand Name: Vulcanchem
CAS No.: 20482-11-5
VCID: VC18686584
InChI: InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1
SMILES:
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol

Davanone D

CAS No.: 20482-11-5

Cat. No.: VC18686584

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

Davanone D - 20482-11-5

Specification

CAS No. 20482-11-5
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name (2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one
Standard InChI InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1
Standard InChI Key FJKKZNIYYVEYOL-SNPRPXQTSA-N
Isomeric SMILES C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)CC=C(C)C
Canonical SMILES CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C

Introduction

Chemical Identity and Structural Features

Davanone D belongs to the tetrahydrofuran class of organic compounds, distinguished by a saturated five-membered ring containing one oxygen atom . Its IUPAC name, (2S)-6-methyl-2-[(2S,5R)-5-methyl-5-vinyltetrahydro-2-furanyl]-5-hepten-3-one, reflects three stereocenters that confer distinct spatial arrangements critical to its biological interactions . The compound’s InChIKey (FJKKZNIYYVEYOL-JENMUQSASA-N) further underscores its stereochemical specificity, which has been validated through gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies .

Stereochemical Configuration

The synthesis of davanoid derivatives, including Davanone D, involves diastereoselective cyclization strategies. For instance, asymmetric epoxidation and Grignard reactions have been employed to generate cis- and trans-diastereomers, with the trans configuration predominating in natural isolates . This stereochemical control is pivotal for replicating the compound’s native bioactivity in synthetic analogs .

Natural Occurrence and Extraction

Davanone D is primarily isolated from Artemisia species, notably A. laciniata and A. abrotanum. Hydrodistillation and dichloromethane extraction of aerial plant parts yield essential oils enriched with sesquiterpenoids, including Davanone D and its derivatives .

Phytochemical Profiling of Artemisia Oils

GC-MS analyses of A. abrotanum essential oils identified Davanone D as a major constituent, alongside silphiperfolanes and davanone ethers . The retention index (RI) of Davanone D on a non-polar CP Sil 5 CB column was reported as 1561, consistent across multiple studies . The table below summarizes key chromatographic parameters:

ParameterValueReference
Retention Index (RI)1561
Column TypeCapillary (CP Sil 5 CB)
Carrier GasHelium

Synthetic Approaches and Derivative Development

The total synthesis of Davanone D and related davanoids has been achieved through modular routes starting from geranyl acetate. A six- to eight-step protocol enables the production of both cis and trans diastereomers, leveraging Sharpless asymmetric epoxidation to establish stereochemical fidelity .

Key Synthetic Steps

  • Prenylation of Weinreb Amides: α-Prenylation of carbonyl intermediates using Grignard reagents ensures regioselectivity, avoiding γ-addition due to steric hindrance .

  • Diastereoselective Cyclization: Acid-catalyzed cyclization of epoxy precursors yields the tetrahydrofuran core with >8:1 enantiomeric ratios .

  • Functionalization: Late-stage oxidation and vinylation introduce the ketone and vinyl groups essential for bioactivity .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: The base peak at m/z 236 corresponds to the molecular ion [M]+[M]^+, with fragment ions at m/z 151 and 111 indicative of tetrahydrofuran ring cleavage .

  • NMR Spectroscopy: 1H^1\text{H} and 13C^13\text{C} NMR data confirm the presence of a vinyl group (δH5.15.3\delta_H 5.1–5.3) and ketone moiety (δC207.5\delta_C 207.5) .

Chromatographic Behavior

Davanone D elutes at 1561 RI on non-polar columns, with slight variations observed in polar stationary phases due to hydrogen bonding interactions .

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